molecular formula C16H11Cl2N3O B5106043 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5106043
M. Wt: 332.2 g/mol
InChI Key: OCNISWAUBSKCDQ-UHFFFAOYSA-N
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Description

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is a halogenated derivative of 2-amino-4H-benzo[h]chromene. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The presence of amino and dichlorophenyl groups in its structure contributes to its biological activity and makes it a promising candidate for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the chromene ring system. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound may interfere with microtubule dynamics, similar to other chromene derivatives, thereby disrupting mitosis and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and dichlorophenyl groups, which enhance its biological activity. The specific substitution pattern on the chromene ring contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(20)6-14(11)22-16(21)12(15)7-19/h1-6,15H,20-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNISWAUBSKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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